An In-depth Technical Guide to 2-Amino Benzamidoxime: Chemical Properties and Structure
An In-depth Technical Guide to 2-Amino Benzamidoxime: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Amino benzamidoxime (B57231) (CAS Number: 16348-49-5). A versatile synthetic intermediate, this compound is of significant interest in medicinal chemistry and for the development of novel bioconjugation strategies. This document details its physicochemical properties, a proposed synthetic protocol, and its characteristic reactivity. All quantitative data is presented in a structured format for clarity and ease of comparison.
Chemical Properties and Structure
2-Amino benzamidoxime, also known by its IUPAC name 2-amino-N'-hydroxybenzenecarboximidamide, is a small molecule featuring a benzamidine (B55565) core with an amino group at the ortho position of the phenyl ring and a hydroxyl group on the oxime nitrogen. Its structure lends itself to a variety of chemical transformations, making it a valuable building block in organic synthesis.
Physicochemical Properties
The key physicochemical properties of 2-Amino benzamidoxime are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-N'-hydroxybenzenecarboximidamide | [1] |
| CAS Number | 16348-49-5 | [2][3][4][5][6][7] |
| Molecular Formula | C₇H₉N₃O | [2][3] |
| Molecular Weight | 151.17 g/mol | [1] |
| Melting Point | 71-75 °C | [4] |
| Boiling Point | 385.5 °C (predicted) | [2] |
| Solubility | DMSO: 5 mg/mLDMF: 5 mg/mLEthanol (B145695): 5 mg/mLPBS (pH 7.2): 2 mg/mL | [3][6] |
| XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Polar Surface Area | 84.6 Ų | [1] |
| UV max (λ) | 208, 239, 312 nm | [3][6] |
Structural Information
The chemical structure of 2-Amino benzamidoxime is depicted below. The presence of the amino group, the amidoxime (B1450833) functionality, and the aromatic ring are key to its reactivity and potential applications.
Caption: Chemical structure of 2-Amino benzamidoxime.
Synthesis Protocol (Proposed)
Materials and Reagents
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Hydroxylamine (B1172632) hydrochloride
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Sodium carbonate
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Ethanol
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Water
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Ethyl acetate (B1210297)
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Brine solution
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Anhydrous sodium sulfate
Experimental Procedure
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Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (0.6 equivalents) in a mixture of ethanol and water. Stir the solution at room temperature for 15-20 minutes to liberate free hydroxylamine.
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Reaction Mixture: To the hydroxylamine solution, add 2-aminobenzonitrile (1.0 equivalent).
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous phase).
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Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude 2-Amino benzamidoxime can be further purified by recrystallization or column chromatography.
Spectral Characterization (Expected)
While specific spectral data for 2-Amino benzamidoxime is not available, the following are the expected characteristic signals based on its functional groups:
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¹H NMR: Aromatic protons would appear in the range of δ 6.5-8.0 ppm. The protons of the amino group (both the ring -NH₂ and the amidoxime -NH₂) and the hydroxyl group (-OH) would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
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¹³C NMR: Aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon of the C=NOH group would appear further downfield.
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IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), O-H stretching of the oxime (a broad band around 3200-3600 cm⁻¹), C=N stretching (around 1640-1690 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
Reactivity Profile: Reaction with Aldehydes
A key reactive property of 2-Amino benzamidoxime is its rapid reaction with aldehydes in aqueous solutions to form stable 1,2-dihydroquinazoline 3-oxides. This reaction proceeds through a two-step mechanism.
Reaction Mechanism
The reaction is initiated by the formation of a Schiff base, which is the rate-determining step. This is followed by a rapid intramolecular cyclization to yield the final product. The reaction rate is pH-dependent, suggesting the involvement of a protonated benzamidoxime species that acts as an internal general acid to facilitate the formation of the Schiff base.
Caption: Reaction of 2-Amino benzamidoxime with an aldehyde.
This reactivity makes 2-Amino benzamidoxime a valuable tool for bioconjugation, the development of fluorescent probes, and the post-translational diversification of genetic coding libraries.
Safety and Handling
2-Amino benzamidoxime is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][4]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-Amino benzamidoxime is a versatile chemical intermediate with a rich reactivity profile. Its well-defined chemical and physical properties, coupled with its potential for straightforward synthesis, make it an attractive molecule for researchers in drug discovery and chemical biology. The rapid and stable conjugation with aldehydes, in particular, opens up numerous possibilities for its application in creating complex molecular architectures and functionalized biomolecules. Further research into its biological activities and the development of optimized synthetic protocols will undoubtedly expand its utility in the scientific community.
References
- 1. 2-Aminobenzamidoxime | C7H9N3O | CID 3633478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzamidoxime | 16348-49-5 | RAA34849 | Biosynth [biosynth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2-Aminobenzamidoxime, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-amino Benzamidoxime - CAS:16348-49-5 - KKL Med Inc. [m.kklmed.com]
- 6. 2-amino Benzamidoxime | CAS 16348-49-5 | Cayman Chemical | Biomol.com [biomol.com]
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